molecular formula C12H24N2O B11892737 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B11892737
M. Wt: 212.33 g/mol
InChI Key: VNESTBPAKXKYRF-UHFFFAOYSA-N
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Description

4-Butyl-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a ligand for sigma-1 and μ-opioid receptors, modulating their activity and influencing various physiological processes. The spirocyclic structure allows for a high degree of conformational flexibility, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its butyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C12H24N2O/c1-2-3-8-14-9-10-15-12(11-14)4-6-13-7-5-12/h13H,2-11H2,1H3

InChI Key

VNESTBPAKXKYRF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCOC2(C1)CCNCC2

Origin of Product

United States

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